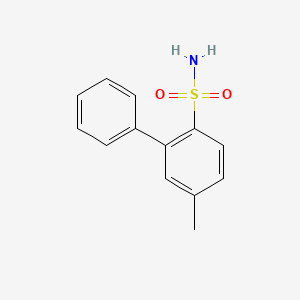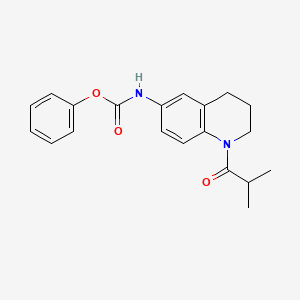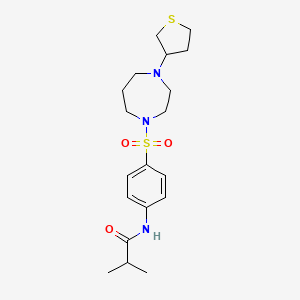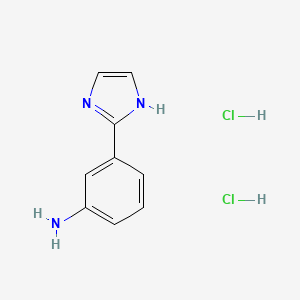
4-Methyl-2-phenylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-phenylbenzene-1-sulfonamide is a chemical compound with the molecular formula C13H13NO2S and a molecular weight of 247.31 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-phenylbenzene-1-sulfonamide consists of a sulfonamide functional group attached to a phenyl ring, which is further substituted with a methyl group .Physical And Chemical Properties Analysis
4-Methyl-2-phenylbenzene-1-sulfonamide is a powder at room temperature .Aplicaciones Científicas De Investigación
Broad-Specificity Antibodies for Sulfonamide Antibiotics
A study by Adrián et al. (2009) developed broad specificity antibodies for detecting a wide range of sulfonamide antibiotic congeners, useful in the analysis of milk samples. This approach utilized antibodies against specific sulfonamide haptens, enabling the highly sensitive detection of sulfonamide antibiotics in the veterinary field, complying with EC regulations. This method demonstrates the potential for monitoring and ensuring food safety regarding antibiotic residues (Adrián et al., 2009).
Molecular Docking and Biological Activities
Vetrivelan (2018) explored the electronic properties, biological activities, and molecular docking of a sulfonamide derivative compound. The study provided insights into the compound's stability and charge transfer characteristics through computational and spectroscopic analysis. Molecular docking revealed potential antibacterial activity, highlighting the compound's applicability in developing new therapeutic agents (Vetrivelan, 2018).
Antimicrobial Activity of Novel Sulfonamide Derivatives
Saleem et al. (2018) reported the synthesis, characterization, and antimicrobial activity of novel sulfonamide derivatives. This study emphasized the derivatives' potential as antibacterial alternatives against resistant pathogens, showcasing the significance of sulfonamide derivatives in addressing the challenge of antibiotic resistance (Saleem et al., 2018).
Spectroscopic Investigation and Electronic Properties
Mahmood et al. (2016) synthesized and characterized two sulfonamide derivatives, providing insights into their molecular and electronic structures through spectroscopic and computational methods. The study highlighted the compounds' electronic properties, suggesting their potential applications in various fields, including material science (Mahmood et al., 2016).
Conformational Properties and Structural Analysis
Petrov et al. (2008) conducted a comprehensive study on the molecular structure and conformational properties of para-methylbenzene sulfonamide and ortho-methylbenzene sulfonamide. This research, through gas electron diffraction and quantum chemical calculations, provided valuable information on the stable conformers of these compounds, contributing to the understanding of their chemical behavior and potential applications (Petrov et al., 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 4-Methyl-2-phenylbenzene-1-sulfonamide are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid .
Mode of Action
4-Methyl-2-phenylbenzene-1-sulfonamide acts as a competitive inhibitor of its target enzymes . It competes with the substrate for the active site of the enzyme, thereby reducing the rate of reaction. This inhibition disrupts the normal function of the enzymes, leading to changes in the physiological processes they regulate .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase by 4-Methyl-2-phenylbenzene-1-sulfonamide affects several biochemical pathways. For instance, the inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid , a vital component for the production of nucleic acids . This disruption can affect cell growth and division, particularly in rapidly dividing cells.
Propiedades
IUPAC Name |
4-methyl-2-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-10-7-8-13(17(14,15)16)12(9-10)11-5-3-2-4-6-11/h2-9H,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWELKPYCOOKHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-phenylbenzene-1-sulfonamide | |
CAS RN |
936841-54-2 |
Source


|
| Record name | 4-methyl-2-phenylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B2758015.png)


![(E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2758020.png)

![N-[4-[2-(4-fluorophenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2758022.png)
![3,4-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2758023.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2758027.png)
![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(3-nitrophenyl)piperidine-3-carboxamide](/img/structure/B2758028.png)
![2-(4-chlorophenoxy)-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2758032.png)


![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2758036.png)